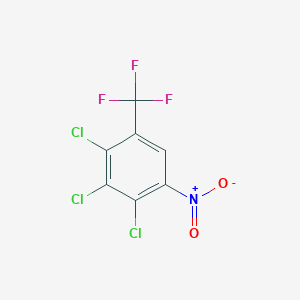
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone is an organic compound characterized by the presence of two 5-chloro-2,4-dihydroxy-phenyl groups attached to a central methanone (carbonyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone typically involves the condensation of 5-chloro-2,4-dihydroxybenzaldehyde with a suitable carbonyl compound under acidic or basic conditions. Common reagents used in this synthesis include:
- 5-chloro-2,4-dihydroxybenzaldehyde
- Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. Specific details would depend on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions: Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone can undergo various chemical reactions, including:
- Oxidation : Conversion to quinones or other oxidized derivatives.
- Reduction : Reduction of the carbonyl group to form alcohols.
- Substitution : Halogen substitution reactions, particularly involving the chlorine atoms.
- Oxidizing agents : Potassium permanganate, chromium trioxide.
- Reducing agents : Sodium borohydride, lithium aluminum hydride.
- Substitution reagents : Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
- Chemistry : As a building block for more complex organic molecules.
- Biology : Potential use in biochemical assays or as a probe for studying enzyme activity.
- Medicine : Investigation as a potential therapeutic agent due to its structural similarity to bioactive compounds.
- Industry : Use in the synthesis of polymers or other advanced materials.
Mechanism of Action
The mechanism by which Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone exerts its effects would depend on its specific application. For example, in a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds:
- Bis-(2,4-dihydroxyphenyl)-methanone
- Bis-(5-bromo-2,4-dihydroxyphenyl)-methanone
Comparison: Compared to similar compounds, Bis-(5-chloro-2,4-dihydroxy-phenyl)-methanone may exhibit unique properties due to the presence of chlorine atoms, which can influence its reactivity and interactions with biological targets. This uniqueness can make it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
bis(5-chloro-2,4-dihydroxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O5/c14-7-1-5(9(16)3-11(7)18)13(20)6-2-8(15)12(19)4-10(6)17/h1-4,16-19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEYXHKVDFWZLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)O)O)C(=O)C2=CC(=C(C=C2O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B6319136.png)
![11-(4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-yl)benzo[b][1]benzazepine](/img/structure/B6319148.png)



![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
![13-hydroxy-10,16-bis(2,4,6-triphenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B6319183.png)






